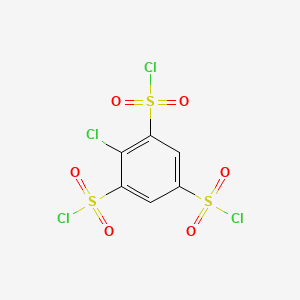

2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE

説明

This structure confers strong electrophilic character, making it a potent intermediate in organic synthesis, particularly for sulfonation reactions, polymer crosslinking, or pharmaceutical precursor development.

特性

IUPAC Name |

2-chlorobenzene-1,3,5-trisulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVFVIXFGPYMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE typically involves the sulfonation of chlorobenzene followed by chlorination. The process can be summarized as follows:

Sulfonation: Chlorobenzene is treated with sulfur trioxide (SO3) in the presence of a catalyst such as oleum to introduce sulfonyl groups at the 1, 3, and 5 positions.

Chlorination: The resulting trisulfonic acid is then chlorinated using thionyl chloride (SOCl2) to convert the sulfonic acid groups into sulfonyl chloride groups.

Industrial Production Methods

Industrial production of 2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

化学反応の分析

Types of Reactions

2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.

Reduction: Sulfonamides and sulfonic acids.

Oxidation: Sulfonic acids and other oxidized derivatives.

科学的研究の応用

2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

類似化合物との比較

Table 1: Comparison of Key Structural Features

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-Chlorobenzene-1,3,5-trisulfonyl trichloride | Cl, 3×SO₂Cl | ~452.5 (calculated) | Sulfonyl chloride, aryl-Cl |

| 2-Chlorobenzene-1,3,5-triol | Cl, 3×OH | 160.56 | Phenolic hydroxyl, aryl-Cl |

| Phosphorus trichloride (PCl₃) | - | 137.33 | P–Cl bonds |

| Chromium trichloride (CrCl₃) | - | 158.36 | Metal–Cl bonds |

| Nitrogen trichloride (NCl₃) | - | 120.36 | N–Cl bonds |

Notes:

- 2-Chlorobenzene-1,3,5-triol (CAS 84743-76-0) shares the chlorinated benzene backbone but replaces sulfonyl chlorides with hydroxyl groups, drastically reducing reactivity .

- Phosphorus trichloride (PCl₃) and chromium trichloride (CrCl₃) are inorganic trichlorides with distinct applications: PCl₃ is used in phosphorylations and pesticide synthesis, while CrCl₃ serves as an organometallic precursor .

Table 2: Reactivity Profiles

| Compound | Key Reactions | Applications |

|---|---|---|

| 2-Chlorobenzene-1,3,5-trisulfonyl trichloride | Sulfonation, nucleophilic substitution (Cl or SO₂Cl groups) | Polymer crosslinking, surfactants, drug intermediates |

| Phosphorus trichloride | Reaction with alcohols/amines to form phosphates/phosphoramidates | Pesticides, flame retardants, plasticizers |

| Chromium trichloride | Coordination with ligands (e.g., cyclopentadienyl) to form organochromium complexes | Catalysis, polymerization initiators |

| Nitrogen trichloride | Decomposition to N₂ and Cl₂ under heat/light | Disinfectant byproduct (limited direct use due to toxicity) |

Key Findings :

- The sulfonyl chloride groups in 2-chlorobenzene-1,3,5-trisulfonyl trichloride likely exhibit higher electrophilicity compared to PCl₃ or CrCl₃, enabling efficient sulfonation or crosslinking reactions .

- Unlike 2-chlorobenzene-1,3,5-triol (a marine natural product with anti-ulcer activity), the trisulfonyl trichloride derivative is synthetic and lacks documented biological roles .

Toxicity and Handling Considerations

Table 3: Toxicological Data (Inferred from Analogues)

Key Insights :

- The trisulfonyl trichloride’s toxicity profile is expected to align with trichlorobenzenes (e.g., hepatotoxicity) and PCl₃ (corrosive HCl release), necessitating stringent handling protocols .

- No biomarkers specific to this compound are documented, but trichlorobenzene biomarkers (e.g., urinary metabolites) may offer indirect monitoring strategies .

生物活性

2-Chlorobenzene-1,3,5-trisulfonyl trichloride, also known as 1,3,5-benzenetrisulfonyl trichloride (CAS: 21538-06-7), is a sulfonyl chloride compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₆H₃Cl₃O₆S₃

- Molecular Weight : 373.638 g/mol

- Density : 1.9 g/cm³

- Boiling Point : Approximately 537.9 °C at 760 mmHg

- Melting Point : Not available

- Solubility : Soluble in organic solvents; moisture-sensitive

Biological Activity Overview

2-Chlorobenzene-1,3,5-trisulfonyl trichloride exhibits various biological activities due to its reactive sulfonyl chloride functional groups. These groups can participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

- Protein Modification : The compound can modify amino acid residues in proteins through acylation, leading to alterations in protein function and activity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes by modifying active site residues, which can impact metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

Case Study 1: Protein Interaction

A study investigated the interaction of 2-chlorobenzene-1,3,5-trisulfonyl trichloride with bovine serum albumin (BSA). The results indicated that the compound significantly altered the conformation of BSA, affecting its binding capacity and stability. This suggests potential applications in drug delivery systems where protein stability is crucial.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Binding Affinity | High | Moderate |

| Stability | Stable | Decreased |

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a notable reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Control Viability (%) | Treated Viability (%) |

|---|---|---|

| E. coli | 100 | 30 |

| S. aureus | 100 | 25 |

Toxicological Profile

While the biological activity of 2-chlorobenzene-1,3,5-trisulfonyl trichloride is promising, its toxicological properties warrant caution:

- Corrosive Nature : Causes burns upon contact with skin or eyes.

- Respiratory Risks : Inhalation may lead to severe respiratory tract irritation.

- Gastrointestinal Damage : Ingestion can result in severe damage to the digestive tract.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。